molecular formula C10H6FN3O B13194820 2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile

2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B13194820
M. Wt: 203.17 g/mol
InChI Key: KNQOIIZIHKELRH-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and molecular markers.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxyquinoline-3-carbonitrile: Lacks the fluorine atom, which may affect its biological activity.

    5-Fluoro-4-hydroxyquinoline-3-carbonitrile: Lacks the amino group, which may influence its reactivity and applications.

    2-Amino-5-fluoroquinoline-3-carbonitrile: Lacks the hydroxyl group, which may alter its chemical properties.

Uniqueness

2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of both the fluorine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C10H6FN3O

Molecular Weight

203.17 g/mol

IUPAC Name

2-amino-5-fluoro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H6FN3O/c11-6-2-1-3-7-8(6)9(15)5(4-12)10(13)14-7/h1-3H,(H3,13,14,15)

InChI Key

KNQOIIZIHKELRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(=C(N2)N)C#N

Origin of Product

United States

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